5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
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Description
5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a heterocyclic compound with an intriguing structure. It combines a quinoline core with a fused pyrano ring and a thienyl group. The presence of these aromatic rings suggests potential biological activity and medicinal relevance .
Synthesis Analysis
The synthesis of this compound involves a serendipitous regioselective approach. Researchers achieved it through a one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS. This method offers a unique way to functionalize both N-acylation and S-alkylation concurrently. The resulting regioisomers were characterized using heteronuclear 2D NMR experiments .
Molecular Structure Analysis
The molecular formula of 5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is C~17~H~15~NOS . It features a quinoline ring fused with a pyrano ring and a thienyl substituent. The 2-thienyl group contributes to its aromatic character and potential interactions with biological targets .
Chemical Reactions Analysis
While specific reactions involving this compound are not widely documented, the synthesis method mentioned earlier highlights the importance of sulfur-containing heterocycles like thiophene in constructing quinoline derivatives. Other classical methods, such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, and Conrad–Limpach reactions, have also been used for quinoline synthesis .
properties
IUPAC Name |
5-thiophen-2-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-7-13-11(5-1)16-12(6-3-9-18-16)15(17-13)14-8-4-10-19-14/h1-2,4-5,7-8,10,12,15-17H,3,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDUKCLDLLHKKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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